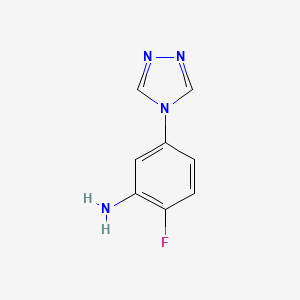![molecular formula C14H16N4OS2 B603224 5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1676074-48-8](/img/structure/B603224.png)
5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thienyl group, and a thiazolo-triazole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolo-Triazole Core: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Attachment of the Thienyl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the thienyl moiety.
Introduction of the Piperidine Ring: The final step could involve nucleophilic substitution or reductive amination to attach the piperidine ring to the thienyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group might yield sulfoxides or sulfones, while reduction of the piperidine ring could produce various piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “this compound” could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups might impart desirable characteristics such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-4-ol: A similar compound with a different substitution pattern on the thiazolo-triazole core.
5-[1-piperidinyl(2-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: A compound with the thienyl group attached at a different position.
5-[1-piperidinyl(3-furyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: A similar compound with a furan ring instead of a thienyl group.
Uniqueness
“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is unique due to its specific combination of functional groups and the positions of these groups on the molecular framework
Properties
CAS No. |
1676074-48-8 |
|---|---|
Molecular Formula |
C14H16N4OS2 |
Molecular Weight |
320.4g/mol |
IUPAC Name |
5-[piperidin-1-yl(thiophen-3-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C14H16N4OS2/c19-13-12(21-14-15-9-16-18(13)14)11(10-4-7-20-8-10)17-5-2-1-3-6-17/h4,7-9,11,19H,1-3,5-6H2 |
InChI Key |
CXMBMSDURHGBCF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(C2=CSC=C2)C3=C(N4C(=NC=N4)S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


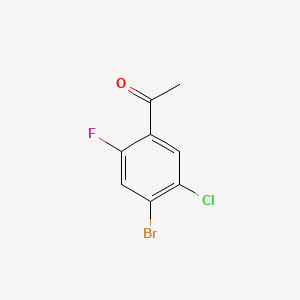

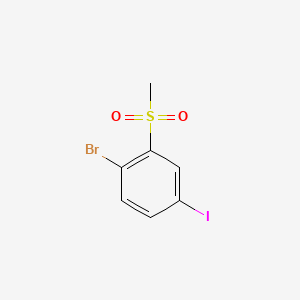
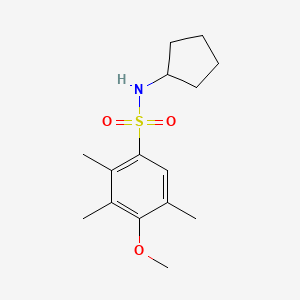
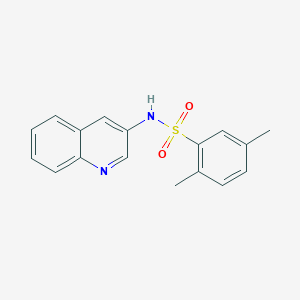
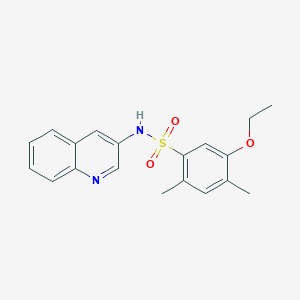
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]dimethylamine](/img/structure/B603148.png)
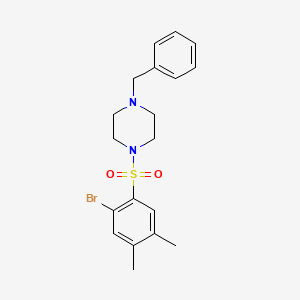
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603151.png)
![[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B603152.png)
amine](/img/structure/B603153.png)
![1-({[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B603159.png)
![4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B603162.png)
